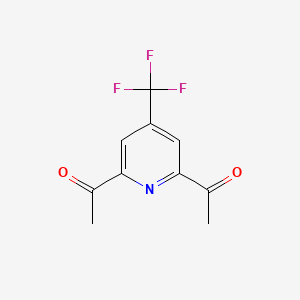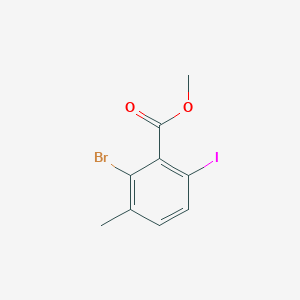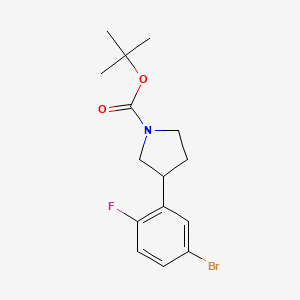
4-Trifluoromethyl-2,6-diacetylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with two ethanone groups at the 2 and 6 positions . It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone typically involves the reaction of 4-(trifluoromethyl)pyridine with ethanone derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the ethanone groups to alcohols.
Aplicaciones Científicas De Investigación
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone can be compared with other similar compounds, such as:
1,1’-(4-Methylpyridine-2,6-diyl)diethanone: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,1’-(4-(Trifluoromethyl)benzene-2,6-diyl)diethanone:
These comparisons highlight the unique properties of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H8F3NO2 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
1-[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H8F3NO2/c1-5(15)8-3-7(10(11,12)13)4-9(14-8)6(2)16/h3-4H,1-2H3 |
Clave InChI |
BGDQJDBYLXYIMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)



![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)







![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
